[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide

Lipophilicity LogP Phosphonium salts

[(E)-2,3-Diphenylprop-2-enyl]-triphenylphosphanium bromide (CAS 38633-42-0) is a quaternary triphenylphosphonium salt bearing a 2,3-diphenylpropenyl substituent, with the bromide salt having molecular formula C33H28BrP (MW 535.45 g/mol) and the phosphonium cation C33H28P+ (MW 455.5 g/mol). It serves as a precursor to a stabilized phosphonium ylide (Wittig reagent) capable of converting aldehydes and ketones into trisubstituted alkenes bearing a diphenylpropenyl motif.

Molecular Formula C33H28BrP
Molecular Weight 535.5 g/mol
CAS No. 38633-42-0
Cat. No. B12665370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide
CAS38633-42-0
Molecular FormulaC33H28BrP
Molecular Weight535.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C33H28P.BrH/c1-6-16-28(17-7-1)26-30(29-18-8-2-9-19-29)27-34(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33;/h1-26H,27H2;1H/q+1;/p-1/b30-26-;
InChIKeyDVKWLQGFXLYCNS-AFCPYBGBSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

[(E)-2,3-Diphenylprop-2-enyl]-triphenylphosphanium Bromide (CAS 38633-42-0): Procurement Guide for a Specialized Wittig Reagent


[(E)-2,3-Diphenylprop-2-enyl]-triphenylphosphanium bromide (CAS 38633-42-0) is a quaternary triphenylphosphonium salt bearing a 2,3-diphenylpropenyl substituent, with the bromide salt having molecular formula C33H28BrP (MW 535.45 g/mol) and the phosphonium cation C33H28P+ (MW 455.5 g/mol) . It serves as a precursor to a stabilized phosphonium ylide (Wittig reagent) capable of converting aldehydes and ketones into trisubstituted alkenes bearing a diphenylpropenyl motif . The compound is characterized by a 31P-NMR singlet near δ 20–25 ppm and a calculated LogP of 4.23, reflecting pronounced lipophilicity relative to simpler triphenylphosphonium analogs .

Why Generic Substitution of [(E)-2,3-Diphenylprop-2-enyl]-triphenylphosphanium Bromide Fails


Triphenylphosphonium bromides are not interchangeable reagents. The identity of the quaternizing alkyl/allyl group directly governs ylide stability, stereochemical outcome (E/Z ratio), and the alkene substitution pattern achievable in the Wittig reaction [1]. The 2,3-diphenylpropenyl substituent of target compound CAS 38633-42-0 provides a unique combination of extended conjugation for ylide stabilization and steric bulk, which cannot be replicated by cinnamyltriphenylphosphonium bromide (CAS 7310-74-9, bearing only a single phenyl on the allyl chain) or by benzyltriphenylphosphonium bromide (CAS 1449-46-3, lacking the allylic double bond). Furthermore, the target compound exhibits a substantially higher calculated LogP (4.23) compared to cinnamyl (2.70), benzyl (2.18), and allyl (1.17) analogs . Procurement of the incorrect phosphonium salt in a synthetic route optimized for the diphenylpropenyl ylide leads to altered reactivity, different alkene products, or failed ylide formation.

Quantitative Differentiation Evidence for [(E)-2,3-Diphenylprop-2-enyl]-triphenylphosphanium Bromide


Lipophilicity (LogP) Advantage Over Closest Phosphonium Analogs

The target compound exhibits a calculated LogP of 4.23, which is substantially higher than that of cinnamyltriphenylphosphonium bromide (LogP 2.70), benzyltriphenylphosphonium bromide (LogP 2.18), and allyltriphenylphosphonium bromide (LogP 1.17) . The increased lipophilicity arises from the additional phenyl ring on the propenyl chain and is indicative of enhanced membrane permeability and preferential partitioning into hydrophobic environments.

Lipophilicity LogP Phosphonium salts Property comparison

31P-NMR Chemical Shift as an Identity and Purity Benchmark

The 31P-NMR spectrum of the target phosphonium salt shows a characteristic singlet in the region δ 20–25 ppm, consistent with a tetraarylphosphonium center . In contrast, methyltriphenylphosphonium bromide (CAS 1779-49-3) typically resonates near δ 22–23 ppm, and benzyltriphenylphosphonium bromide near δ 22–24 ppm. The precise chemical shift value serves as a batch-specific identity and purity marker; deviations outside the δ 20–25 ppm window indicate contamination, incomplete quaternization, or counterion exchange.

31P-NMR Chemical shift Phosphonium characterization Quality control

Molecular Weight Differentiation vs. Simpler Triphenylphosphonium Bromides

The bromide salt of the target compound has a molecular weight of 535.45 g/mol (cation MW 455.5 g/mol), which is significantly higher than cinnamyltriphenylphosphonium bromide (459.36 g/mol), benzyltriphenylphosphonium bromide (433.32 g/mol), allyltriphenylphosphonium bromide (383.27 g/mol), and methyltriphenylphosphonium bromide (357.23 g/mol) . This mass difference directly affects the molar equivalents required in Wittig reactions and the mass balance of triphenylphosphine oxide byproduct removal.

Molecular weight Counterion Stoichiometry Procurement specification

Enhanced Ylide Stability via Extended Conjugation in the Diphenylpropenyl Substituent

The 2,3-diphenylpropenyl group provides extended π-conjugation that stabilizes the incipient carbanion upon deprotonation of the phosphonium salt, facilitating ylide formation under milder basic conditions compared to non-conjugated alkyltriphenylphosphonium bromides . The bis-allylic/benzylic nature of the protons adjacent to phosphorus enhances their acidity (estimated pKa lowering by 2–4 units relative to a simple alkyl phosphonium salt), enabling deprotonation with weaker bases such as K2CO3 under phase-transfer conditions rather than requiring strong bases like n-BuLi or t-BuOK [1].

Ylide stability Conjugation Wittig reaction Deprotonation

Research and Industrial Applications Where [(E)-2,3-Diphenylprop-2-enyl]-triphenylphosphanium Bromide Provides Demonstrable Advantage


Synthesis of Trisubstituted Alkenes with a Diphenylpropenyl Motif via Wittig Olefination

The target phosphonium salt is the direct precursor to the ylide that installs a 2,3-diphenylpropenyl fragment onto aldehydes or ketones. This transformation is not achievable with cinnamyl-, benzyl-, or methyl-triphenylphosphonium bromides, which would install different hydrocarbon fragments. The extended conjugation of the product alkene is valuable for constructing stilbenoid or diarylalkene frameworks found in fluorescent probes, OLED materials, and bioactive stilbenoid analogs .

Mitochondria-Targeted Probe or Drug Delivery Vector Development

Triphenylphosphonium (TPP+) cations are established mitochondrial-targeting vectors due to their delocalized positive charge and lipophilicity. The target compound, with a LogP of 4.23—substantially higher than the LogP 0.9–1.2 range of simpler TPP+ imaging tracers [1]—is expected to exhibit enhanced mitochondrial membrane partitioning. Its conjugated diphenylpropenyl moiety provides a covalent attachment handle for further functionalization, making it a candidate scaffold for designing mitochondria-directed sensors, antioxidants, or chemotherapeutic agents [2].

Precursor to Allenic and Cumulative Ylide Intermediates

As established by Ratts (1969), bromo-substituted 3,3-diphenylallyl phosphonium salts can be converted to allenic phosphonium salts and cumulative ylides upon treatment with base [3]. The target compound, bearing the diphenylpropenyl framework, serves as a starting material for accessing these reactive intermediates, which participate in cycloaddition and rearrangement chemistry distinct from standard Wittig reactivity. This pathway is unavailable from mono-phenyl or non-conjugated phosphonium salts.

Synthesis of E,E-Conjugated Dienes with Controlled Stereochemistry

Diphenyl allylic phosphonium ylides react with aldehydes to give E,E-conjugated dienes with good stereoselectivity, as demonstrated in studies of related diphenyl allylic phosphonium salts [4]. The target compound, as a crystalline phosphonium salt precursor, enables stoichiometric control and reproducible ylide generation, which is critical for achieving consistent E-selectivity in multi-step synthetic sequences toward polyene natural products or materials.

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